molecular formula C18H11ClN2S B2584172 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile CAS No. 338955-03-6

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile

Cat. No. B2584172
CAS RN: 338955-03-6
M. Wt: 322.81
InChI Key: AIXVTOVHLSCCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile (5-CPSN) is a novel compound that has recently gained attention due to its potential applications in the synthesis of pharmaceuticals, biological research, and as a reagent in laboratory experiments. It is a substituted nicotinonitrile that contains a chlorine atom and a phenylsulfanyl group in its structure. 5-CPSN has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-tumor activities. In addition, it has been found to exhibit antioxidant and neuroprotective properties, making it a promising compound for use in a variety of medical and scientific applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on derivatives of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile has shown significant antimicrobial activities. A study by J. V. Guna et al. (2015) synthesized compounds related to this chemical structure, exhibiting pronounced antimicrobial effects against various Gram-positive, Gram-negative bacteria, and fungi. The antimicrobial properties were confirmed through assays, with structural elucidation using IR, 1H-NMR, mass spectral data, elemental analysis, and thin layer chromatography (J. V. Guna, V. N. Bhadani, H. D. Purohit, & D. M. Purohit, 2015).

Antitumor and Antimicrobial Activities

Another facet of research on similar compounds has been their antitumor and antimicrobial activities. H. El‐Sayed et al. (2011) explored the synthesis of 4-(4-Chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile and its derivatives, which displayed significant antitumor and antibacterial activities. The glycosides prepared through this research showed potential as antitumor agents, opening new avenues for therapeutic applications (H. El‐Sayed, A. Moustafa, A. Haikal, R. Abu-El-Halawa, & E. El Ashry, 2011).

Antiviral Activity and Structural Analysis

The synthesis and antiviral activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides by Zhuo Chen et al. (2010) is another significant area of research. Starting from 4-chlorobenzoic acid, the study synthesized new derivatives that demonstrated anti-tobacco mosaic virus activity. This research not only adds to the understanding of the structural requirements for antiviral activity but also provides a base for developing new antiviral agents (Zhuo Chen, Weiming Xu, Ke-liang Liu, Song Yang, Huitao Fan, Pinaki S. Bhadury, D. Hu, & Yuping Zhang, 2010).

Crystal Structure and Molecular Docking Studies

Research on the crystal structure and docking studies of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, provides insights into the molecular interactions and potential pharmacological applications. The structural analysis through X-ray crystallography and molecular docking studies offer a comprehensive understanding of the compounds' orientation and interaction within the active sites of enzymes, laying the groundwork for future drug design and development (B. J. Al-Hourani, M. El‐Barghouthi, R. McDonald, W. Al-Awaida, & F. Wuest, 2015).

properties

IUPAC Name

5-(4-chlorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2S/c19-16-8-6-13(7-9-16)15-10-14(11-20)18(21-12-15)22-17-4-2-1-3-5-17/h1-10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXVTOVHLSCCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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